

3-Nitrochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Nitrochalcone**

Cat. No.: **B7762955**

[Get Quote](#)

An In-depth Overview of the Physical, Chemical, and Biological Properties of **3-Nitrochalcone**

Introduction

3-Nitrochalcone, systematically known as (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is an aromatic ketone and a member of the chalcone family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. The presence of a nitro group at the 3-position of one of the phenyl rings significantly influences its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Nitrochalcone**, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, including its anticancer and antimicrobial mechanisms.

Physical and Chemical Properties

3-Nitrochalcone is a light yellow to yellow crystalline solid at room temperature.^{[1][2]} It is generally more soluble in organic solvents than in water.^[1] The key physical and chemical properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₁ NO ₃	[1] [3]
Molecular Weight	253.26 g/mol	[1] [2]
Appearance	Light yellow to yellow powder/crystal	[1] [2]
Melting Point	142-146 °C	[4] [5] [6]
Boiling Point	418.7 °C at 760 mmHg	[4]
Density	1.255 g/cm ³	[4]
Flash Point	199.9 °C	[4]
Refractive Index	1.651	[4]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[1]

Spectroscopic Data

Spectroscopy	Key Peaks/Signals	Reference(s)
¹ H NMR (CDCl ₃)	δ (ppm): 8.50 (s), 8.25 (m), 8.05 (m), 7.93 (d), 7.82 (d), 7.67 (t), 7.62 (t), 7.54 (d)	[7][8]
¹³ C NMR (CDCl ₃)	Peaks corresponding to aromatic carbons, carbonyl carbon, and vinylic carbons.	[3][9]
FTIR (KBr)	ν (cm ⁻¹): ~1650-1667 (C=O stretch), ~1511-1523 (C=C stretch), ~1333-1345 (N-O stretch of NO ₂), ~977-983 (C=C trans bend)	[2]
Mass Spec. (EI)	m/z: 253 (M ⁺), 236 (M-OH) ⁺ , 176, 130, 105, 102, 77	[4][10]
UV-Vis	Two main absorption bands: a strong band between 335-435 nm and a less intense band between 220-300 nm.	[11]

Experimental Protocols

Synthesis of 3-Nitrochalcone via Claisen-Schmidt Condensation

The most common method for synthesizing **3-Nitrochalcone** is the Claisen-Schmidt condensation of 3-nitrobenzaldehyde with acetophenone in the presence of a base.[12][13]

Materials:

- 3-nitrobenzaldehyde
- Acetophenone
- Ethanol (95%)

- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- Distilled water
- Hydrochloric acid (HCl, dilute)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Reflux condenser

Procedure:

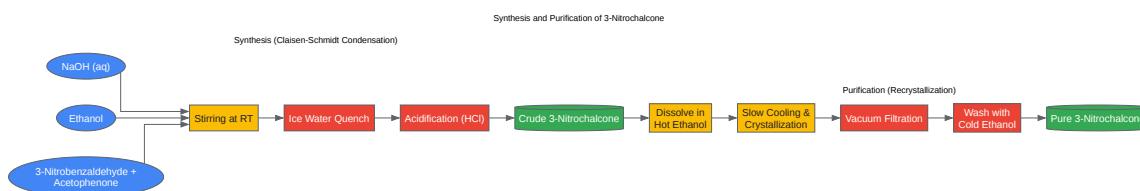
- In a round-bottom flask, dissolve an equimolar amount of 3-nitrobenzaldehyde and acetophenone in a minimal amount of 95% ethanol.[\[13\]](#)
- While stirring the solution at room temperature, slowly add a catalytic amount of aqueous sodium hydroxide solution.[\[2\]](#)
- Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[2\]](#) The reaction typically proceeds for several hours.[\[13\]](#)
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[\[13\]](#)
- Acidify the mixture with dilute hydrochloric acid to a neutral pH to precipitate the crude product.[\[13\]](#)
- Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining base and other water-soluble impurities.[\[13\]](#)
- Dry the crude **3-Nitrochalcone** product in air or in a desiccator.[\[13\]](#)

Purification by Recrystallization

The crude **3-Nitrochalcone** can be purified by recrystallization to obtain a product with high purity.[14][15]

Materials:

- Crude **3-Nitrochalcone**
- Ethanol (95%) or another suitable solvent (e.g., methanol, hexane/ethyl acetate mixture)[14]
- Erlenmeyer flasks
- Hot plate
- Filter paper
- Buchner funnel and vacuum flask

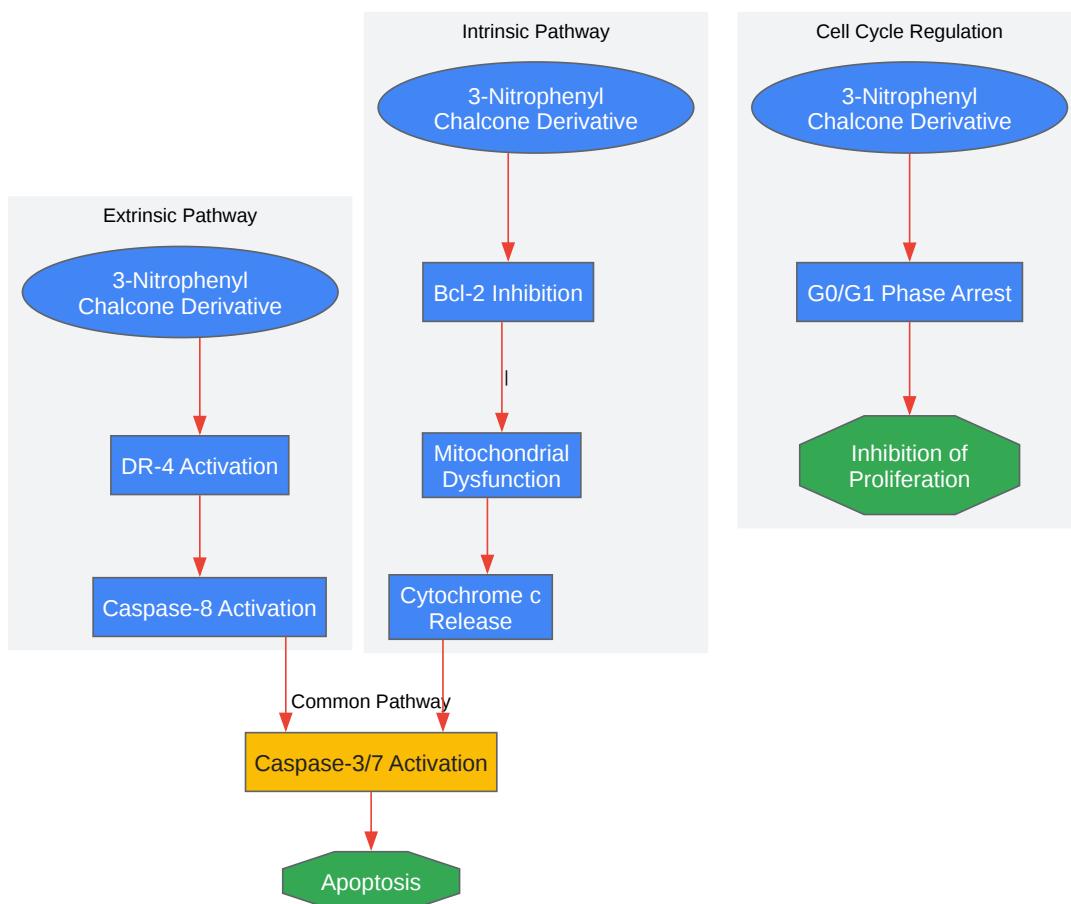

Procedure:

- Transfer the crude **3-Nitrochalcone** to an Erlenmeyer flask.
- Add a minimum amount of hot ethanol to dissolve the solid completely.[14]
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.[15]
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[15]
- To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[14]
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[14]

- Dry the purified crystals of **3-Nitrochalcone**. The purity can be checked by measuring its melting point.[14]

Mandatory Visualizations

Synthesis and Purification Workflow


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-Nitrochalcone**.

Anticancer Signaling Pathway of a 3-Nitrophenyl Chalcone Derivative

A benzofuran ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells.[1]

Anticancer Mechanism of a 3-Nitrophenyl Chalcone Derivative

[Click to download full resolution via product page](#)

Caption: Proposed anticancer signaling pathways of a 3-nitrophenyl chalcone derivative.

Biological Activities and Mechanisms of Action

Chalcones, including **3-Nitrochalcone** and its derivatives, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[\[1\]](#)[\[16\]](#)

Anticancer Activity

Recent studies have highlighted the anticancer potential of **3-nitrochalcone** derivatives. A benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxic effects against colon cancer cells (HCT-116 and HT-29) with significantly lower IC₅₀ values compared to healthy colon cells.[\[1\]](#) The proposed mechanisms of action include:

- Induction of Apoptosis: The compound triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It has been shown to activate DR-4 (Death Receptor 4) and inhibit the anti-apoptotic protein Bcl-2.[\[1\]](#)
- Cell Cycle Arrest: The derivative causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[\[1\]](#)
- Inhibition of Migration and Colony Formation: It has also been observed to inhibit the migration and colony-forming abilities of cancer cells in a dose-dependent manner.[\[1\]](#)

Chalcones, in general, are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of DNA damage.[\[1\]](#)[\[17\]](#)

Antimicrobial Activity

3-Nitrochalcone and its derivatives have also shown promising antimicrobial properties. They have been reported to be effective against a range of hospital-acquired pathogens.[\[18\]](#) The antimicrobial mechanisms are believed to involve:

- Inhibition of Biofilm Formation: These compounds can significantly reduce the formation and viability of microbial biofilms, which are crucial for chronic infections.[\[18\]](#)
- Reduction of Microbial Adhesion: They have been shown to decrease the adhesion of microbes to host cells, which is a critical initial step in the infection process.[\[18\]](#)

- **Efflux Pump Inhibition:** Some chalcone derivatives have been found to potentiate the effects of antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are responsible for pumping out antimicrobial agents from the bacterial cell.[19]

Conclusion

3-Nitrochalcone is a versatile compound with well-defined physical and chemical properties and a straightforward synthetic route. Its diverse biological activities, particularly its anticancer and antimicrobial effects, make it a compound of significant interest for researchers in medicinal chemistry and drug development. The ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its efficacy against microbial biofilms, positions **3-Nitrochalcone** and its derivatives as promising scaffolds for the development of novel therapeutic agents. Further research into structure-activity relationships and *in vivo* efficacy is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Nitrochalcone | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. 3-Nitrochalcone [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Nitro-trans-chalcone(24721-24-2) IR Spectrum [chemicalbook.com]
- 8. 3-Nitro-trans-chalcone(24721-24-2) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Nitrochalcone [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. 3-Nitrochalcone | 614-48-2 | Benchchem [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Nitrochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7762955#physical-and-chemical-properties-of-3-nitrochalcone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com